Linker Length Differentiation: Boc-Pip-butyn vs. Prop-2-yn-1-yloxy Piperidine
Boc-Pip-butyn provides a 4-carbon alkyl spacer (C4 aliphatic chain) between the piperidine ring and the terminal alkyne, yielding an extended effective linker length compared to shorter alkyne-piperidine analogs such as 4-(prop-2-yn-1-yloxy)piperidine hydrochloride . The latter incorporates only a single methylene unit between the oxygen atom and the alkyne, resulting in a substantially shorter reach. In PROTAC design, linker length directly governs the spatial distance achievable between the target protein ligand and E3 ligase recruiter; reported optimal linker lengths for PROTACs range from 12 to over 20 carbons in total backbone span [1]. Boc-Pip-butyn's C4 spacer contributes a modular length increment that facilitates fine-tuning of ternary complex geometry, whereas the shorter prop-2-yn analog restricts conformational sampling and may preclude productive degradation for target-ligase pairs requiring extended reach [2].
| Evidence Dimension | Linker effective length (alkyl spacer contribution) |
|---|---|
| Target Compound Data | 4-carbon (C4) linear alkyl chain: -CH₂-CH₂-CH₂- between piperidine C4 position and terminal alkyne |
| Comparator Or Baseline | 1-carbon (C1) methylene unit via ether linkage: -O-CH₂- in 4-(prop-2-yn-1-yloxy)piperidine hydrochloride (CAS 1185100-09-7) |
| Quantified Difference | 3 additional carbon-carbon bonds in the spacer region, increasing backbone atom count by 3 and extending the physical distance between piperidine attachment point and alkyne by approximately 3.6–4.0 Å |
| Conditions | Structural comparison based on reported chemical structures; optimal PROTAC linker lengths of 12–20+ carbons established from published linker design reviews |
Why This Matters
Procurement of Boc-Pip-butyn enables access to a longer alkyl spacer length class that the shorter prop-2-yn analog cannot provide, directly impacting ternary complex formation probability for target-E3 ligase pairs requiring extended spatial separation.
- [1] Chemspace. Linkers – a crucial part of PROTACs structure. Chemspace News. 2021. View Source
- [2] Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. View Source
